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Introduction

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-
gated ion channel.[1][2] In the context of Amyotrophic Lateral Sclerosis (ALS), the P2X7R has
garnered significant interest due to its emerging role in the disease's progression.[1] This
receptor is upregulated in the spinal cords of ALS patients and animal models.[1] Activation of
P2X7R on microglia and astrocytes can trigger neuroinflammatory processes and induce motor
neuron death, making it a compelling therapeutic target.[1][3] JNJ-47965567 is a central
nervous system (CNS)-penetrant compound, which allows for the investigation of both systemic
and central P2X7R blockade in ALS models.[1]

Mechanism of Action

JNJ-47965567 functions as a non-competitive antagonist of the P2X7 receptor.[1] In vitro
studies have demonstrated that it inhibits ATP-induced cation dye uptake in a concentration-
dependent manner.[1][2] The binding of ATP to the P2X7R normally opens a non-selective
cation channel, leading to ion flux and downstream signaling cascades that contribute to
neuroinflammation. By blocking this channel, INJ-47965567 can potentially mitigate the
detrimental effects of P2X7R overactivation in the neurodegenerative environment of ALS.
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Preclinical Studies in SOD1G93A Mouse Model of ALS

The application of INJ-47965567 in the widely used SOD1G93A mouse model of ALS has
yielded conflicting results, underscoring the critical importance of experimental design,
particularly the dosing regimen and the timing of treatment initiation.

One study administered JNJ-47965567 at 30 mg/kg three times a week from the onset of
disease symptoms. This regimen did not show a significant impact on weight loss, clinical
score, motor coordination, or overall survival compared to the vehicle-treated control group.[1]

[2]

In contrast, a separate study initiated treatment with INJ-47965567 at a pre-symptomatic stage
(postnatal day 60) with a more frequent administration of 30 mg/kg four times per week.[3][4][5]
This approach resulted in a significant delay in disease onset, reduced body weight loss, and
improved motor coordination, particularly in female SOD1G93A mice.[3][4][5][6] However, this
study also reported no significant increase in the overall lifespan of the treated mice.[4][5]
These divergent outcomes suggest that a consistent and early blockade of the P2X7R may be
crucial for observing a therapeutic effect.[5]

Quantitative Data Summary

Table 1: In Vitro Efficacy of INJ-47965567 on Murine P2X7R
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Maximal ATP-induced
JNJ-47965567

. ATP EC50 (pM) Ethidium+ Uptake
Concentration o
Inhibition
0 UM (Control) 510 £ 96 0%
0.03 uM 519+ 13 37 £ 0.5%
0.3 uM 1021 £ 61 61 + 4%
3 uM 1850 + 40 89 + 2%

Data extracted from a study
using flow cytometric
measurements of ATP-induced
ethidium+ uptake in J774

macrophages.[1]

Table 2: In Vivo Efficacy of INJ-47965567 in SOD1G93A Mice (Thrice Weekly from Onset)

JNJ-47965567 (30

Parameter Vehicle Control Outcome
mglkg)
) » No significant )
Weight Loss Not specified ) No therapeutic effect
difference

No significant

Clinical Score Not specified ) No therapeutic effect
difference
Motor Coordination - No significant ]
Not specified _ No therapeutic effect
(Rotarod) difference

) a No significant )
Survival Not specified ) No therapeutic effect
difference

This study initiated
treatment at disease
onset.[1][2]
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Table 3: In Vivo Efficacy of INJ-47965567 in SOD1G93A Mice (Four Times Weekly from Pre-

onset)

Vehicle Control
Parameter
(Female)

JNJ-47965567 (30
mgl/kg, Female)

Outcome (Females)

Disease Onset (days) 126.7 +4.3

144.9 + 1.7 (p<0.001)

Significant delay

Significantly reduced

Body Weight Loss Not specified Significant reduction
(p<0.001)
o N o ) Significant
Motor Coordination Not specified Significantly improved
improvement
) - No significant ]
Lifespan Not specified No therapeutic effect

difference

This study initiated
treatment at a pre-
symptomatic stage
(postnatal day 60).[4]
[51[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of INJ-47965567 Activity via Flow Cytometry

Objective: To determine the inhibitory effect of INJ-47965567 on ATP-induced cation dye
uptake in a murine macrophage cell line (J774) expressing the P2X7 receptor.

Materials:

e J774 macrophage cell line

e Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-

glutamine, 100 U/mL penicillin, and 100 pg/mL streptomycin)

e JNJ-47965567
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Adenosine triphosphate (ATP)

Ethidium bromide

Phosphate-buffered saline (PBS)

Flow cytometer
Procedure:

e Cell Culture: Culture J774 macrophages in complete RPMI-1640 medium at 37°C in a
humidified atmosphere of 5% CO?2.

o Cell Preparation: Harvest cells and wash with PBS. Resuspend the cells in PBS at a
concentration of 1 x 1076 cells/mL.

e Incubation with JINJ-47965567: Aliquot the cell suspension and incubate with varying
concentrations of INJ-47965567 (e.g., 0.03 uM, 0.3 uM, 3 uM) or vehicle control for 15
minutes at 37°C.

e ATP Stimulation and Dye Uptake: Add increasing concentrations of ATP to the cell
suspensions in the presence of ethidium bromide (25 uM).

e Flow Cytometry Analysis: Immediately following ATP addition, acquire data on a flow
cytometer. Measure the uptake of ethidium bromide (detected in the phycoerythrin channel)
over time.

o Data Analysis: Determine the percentage of ethidium-positive cells or the mean fluorescence
intensity. Calculate the EC50 value for ATP in the presence and absence of JINJ-47965567
to assess the antagonist's potency and mechanism of inhibition.[1]

Protocol 2: In Vivo Administration of INJ-47965567 to SOD1G93A Mice

Objective: To evaluate the therapeutic efficacy of INJ-47965567 in a transgenic mouse model
of ALS.

Materials:
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SOD1G93A transgenic mice

JNJ-47965567

Vehicle control (e.qg., 2-(hydroxypropyl)-beta-cyclodextrin or 30% SBE-B-cyclodextrin)[1][5]

Sterile syringes and needles for intraperitoneal (i.p.) injection

Procedure:

Animal Husbandry: House SOD1G93A mice under standard laboratory conditions with ad
libitum access to food and water.

o Treatment Groups: Randomly assign mice to treatment groups (e.g., vehicle control, INJ-
47965567 30 mg/kg).

e Drug Preparation: Prepare a solution of INJ-47965567 in the chosen vehicle.

o Administration: Administer INJ-47965567 or vehicle via intraperitoneal injection. The
frequency and starting point of administration are critical variables:

o Regimen A (From Onset): Begin injections at the first sign of disease onset (e.g., defined
as two consecutive days of a specific clinical score) and continue three times per week
until the experimental endpoint.[1]

o Regimen B (Pre-onset): Begin injections at a pre-symptomatic age (e.g., postnatal day 60)
and continue four times per week until the experimental endpoint.[4][5]

e Monitoring: Regularly monitor the mice for body weight, clinical score, and motor function
throughout the study.

Protocol 3: Assessment of Clinical Score in SOD1G93A Mice
Objective: To quantify the progression of neurological deficits in SOD1G93A mice.

Procedure:
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e Scoring System: Utilize a standardized clinical scoring system. A common scale is as
follows:

0: Normal motor function.

[e]

(¢]

1: Hindlimb tremor or splaying.

[¢]

2: Gait abnormality and/or one hindlimb displaying paresis.

[¢]

3: Both hindlimbs displaying paresis.

[e]

4: Inability to right itself within 30 seconds when placed on its side (endpoint).

o Blinded Assessment: The assessment should be performed by an observer blinded to the
treatment groups to minimize bias.

e Frequency: Score the mice three times per week.

o Disease Onset: Define disease onset as the first day a mouse consistently receives a score
of 1.

o Endpoint: The humane endpoint is typically reached when a mouse reaches a score of 4.
Protocol 4: Evaluation of Motor Coordination using the Rotarod Test

Objective: To assess motor coordination and balance in SOD1G93A mice.

Materials:

o Accelerating rotarod apparatus

Procedure:

» Acclimation and Training: Prior to the start of the treatment, acclimate the mice to the rotarod
apparatus. Train the mice for several consecutive days by placing them on the rotating rod at
a constant low speed and then with accelerating speed.

e Testing Protocol:
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o Place the mouse on the rotarod.

o The rod accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40
rpm) over a set period (e.g., 5 minutes).

o Record the latency to fall from the rod.

o Perform multiple trials per mouse with a rest period in between.

e Frequency: Conduct the rotarod test once per week.

o Data Analysis: Compare the average latency to fall between the treatment groups over time.

V I I ] t [
Extracellular Space Cell Membrane Intracellular Space (Microglia/Astrocyte)
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Click to download full resolution via product page

Caption: P2X7R signaling in ALS and the inhibitory action of INJ-47965567.
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Caption: Workflow for a preclinical study of INJ-47965567 in SOD1G93A mice.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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